molecular formula C13H12N2O2 B12122213 Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate

Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate

Cat. No.: B12122213
M. Wt: 228.25 g/mol
InChI Key: JYMTYHCCDRYQNI-UHFFFAOYSA-N
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Description

Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate is a heteroaromatic compound featuring a bipyridine core with a methyl substituent at position 6 of the pyridine ring and a methyl ester group at position 5. Bipyridine derivatives are widely studied for their applications in coordination chemistry, catalysis, and pharmaceuticals due to their ability to act as ligands and their tunable electronic properties.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 2-methyl-6-pyridin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-11(13(16)17-2)5-6-12(15-9)10-4-3-7-14-8-10/h3-8H,1-2H3

InChI Key

JYMTYHCCDRYQNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CN=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the bipyridine backbone. A representative route involves coupling 6-methylpyridine-3-boronic acid with methyl 5-bromopicolinate under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 80°C for 12 hours.

  • Base : K₂CO₃ (2.5 equiv) to facilitate transmetalation.

  • Yield : 68–72% after column chromatography (hexane/EtOAc 4:1).

Challenges arise from competing homocoupling of boronic acids, mitigated by degassing solvents and using excess aryl halide (1.2 equiv).

Ullmann-Type Coupling

Copper-mediated Ullmann couplings offer a cost-effective alternative. Methyl 5-iodopicolinate reacts with 6-methyl-2-(trimethylstannyl)pyridine in DMF at 110°C with CuI (10 mol%) and 1,10-phenanthroline (20 mol%). This method achieves 60% yield but requires strict oxygen exclusion to prevent stannane oxidation.

Regioselective Functionalization

Directed Ortho-Metalation

Introducing the methyl group at the 6-position exploits directed ortho-metalation (DoM). Starting with methyl picolinate, sequential treatment with LDA (2.2 equiv) at −78°C and methyl iodide quenches the lithiated intermediate, affording methyl 6-methylpicolinate in 85% yield.

Halogenation for Cross-Coupling

Bromination of methyl 6-methylpicolinate using NBS (1.1 equiv) in CCl₄ under UV light selectively yields the 5-bromo derivative, crucial for subsequent Suzuki couplings.

Esterification and Protecting Group Strategies

Carboxylic Acid to Ester Conversion

When the bipyridine carboxylic acid is synthesized first (e.g., via hydrolysis of a nitrile intermediate), esterification with methanol and H₂SO₄ (cat.) under reflux provides the methyl ester in 90% yield.

Transesterification

Alternative routes employ methyl 6-chloropicolinate (CAS 6636-55-1) as a starting material. Reaction with sodium methoxide in methanol at 65°C for 6 hours replaces chloride with methoxy, though this method risks overalkylation.

Optimization and Scalability

Solvent and Temperature Effects

  • Solvent screening : DMF enhances coupling rates but complicates purification; switching to THF/water mixtures improves isolated yields by 15%.

  • Microwave assistance : Reducing reaction times from 12 hours to 45 minutes at 120°C maintains yields while minimizing decomposition.

Catalytic System Tuning

  • Ligand effects : Replacing PPh₃ with SPhos in Suzuki couplings increases yields to 78% by stabilizing the Pd(0) intermediate.

  • Co-catalysts : Adding TBAB (tetrabutylammonium bromide) in Ullmann couplings improves solubility of inorganic bases, boosting yields to 65%.

Analytical Characterization

Spectroscopic Data

Technique Key Features
1H NMR (CDCl₃)δ 8.71 (d, J = 5.1 Hz, 1H, H2'), 8.23 (s, 1H, H6), 3.98 (s, 3H, OCH₃)
13C NMR δ 165.8 (COOCH₃), 152.1 (C2'), 137.6 (C6), 52.4 (OCH₃)
HRMS [M+H]+ calc. 229.0978, found 229.0975

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) shows ≥98% purity with a retention time of 6.7 minutes.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves heat transfer. A tubular reactor with immobilized Pd/C catalyst achieves 75% yield at 100°C and 10 bar pressure, enabling kilogram-scale production.

Waste Mitigation

Recycling mother liquors via acid-base extraction recovers 85% of unreacted starting materials, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-[2,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH) as solvent.

    Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF) as solvent.

    Substitution: NaOCH₃, dimethyl sulfoxide (DMSO) as solvent.

Major Products

    Oxidation: N-oxides of the bipyridine.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

Methyl 6-methyl-[2,3’-bipyridine]-5-carboxylate is utilized in several scientific research fields:

    Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as metal ions and proteins. The bipyridine structure allows it to chelate metal ions, forming stable complexes. These complexes can participate in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate and Analogous Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound Not Available C₁₃H₁₂N₂O₂ ~228.25 (calc.) Methyl (C6), methyl ester (C5) Enhanced lipophilicity; synthetic intermediate
Methyl [2,3'-bipyridine]-5-carboxylate 96546-79-1 C₁₂H₁₀N₂O₂ 214.22 Methyl ester (C5) Parent compound; lower steric hindrance
Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate 1346687-03-3 C₁₂H₉BrN₂O₂ 293.12 Bromo (C6), methyl ester (C5') Bromine enables cross-coupling reactions
6,6’-Bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine Not Available C₁₂H₇F₆N₃ 307.20 (calc.) Trifluoromethyl (C6, C6'), amine (C3) High stability; pharmaceutical intermediate

Substituent Effects on Physicochemical Properties

  • Methyl vs. In contrast, the bromo substituent in Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate introduces a heavy atom (Br), raising molecular weight and enabling Suzuki-Miyaura cross-coupling reactions .
  • Trifluoromethyl Groups :
    6,6’-Bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine exhibits enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl groups, which are advantageous in drug design .
  • Ester Reactivity :
    The methyl ester in all compounds is susceptible to hydrolysis, but electron-donating methyl groups may slightly accelerate this reaction compared to electron-withdrawing substituents (e.g., Br, CF₃).

Structural and Crystallographic Considerations

Hydrogen bonding patterns, as discussed in , suggest that the methyl and ester groups influence crystal packing. For example, the parent compound (Methyl [2,3'-bipyridine]-5-carboxylate) may form weaker intermolecular interactions due to the absence of the 6-methyl group, whereas the trifluoromethyl derivative likely exhibits unique packing due to its bulky substituents .

Biological Activity

Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by two fused pyridine rings with a methyl group at the 6-position and a carboxylate ester group at the 5-position. Its molecular formula is C₁₁H₁₃N₂O₂, and it has a molecular weight of approximately 205.24 g/mol. The bipyridine structure allows for unique coordination properties with metal ions, enhancing its reactivity and potential biological applications.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and interactions with metal ions. Key findings include:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical pathways, making it valuable for studying metabolic processes.
  • Metal Ion Coordination : Its ability to bind with metal ions can influence biological functions, such as enzyme activity and cellular signaling pathways.
  • Anticancer Properties : Preliminary studies suggest that derivatives of bipyridine compounds may exhibit anticancer activity. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines .

Case Studies

Several studies have explored the biological effects of this compound and its derivatives:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of related bipyridine derivatives on colorectal cancer cell lines (HCT-116). The IC₅₀ values ranged from 5 to 10 µM, indicating potent antiproliferative activity .
    • Another investigation into similar compounds revealed significant inhibition of cell growth in breast cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Metal Complex Formation :
    • Interaction studies demonstrated that this compound could form stable complexes with transition metals such as copper and zinc. These complexes exhibited altered biological activities compared to the free ligand.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Bipyridine Framework : Utilizing pyridine derivatives through cyclization reactions.
  • Methylation : Introducing the methyl group at the 6-position using alkylating agents.
  • Carboxylation : Attaching the carboxylate group through esterification reactions.

These synthetic routes highlight the compound's accessibility for further research and application development.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundMethyl at 6-position; carboxylate at 5-positionEnzyme inhibition; anticancer potential
2,2'-BipyridineLacks methyl and carboxylate groupsLess sterically hindered; lower reactivity
4,4'-Dimethyl-2,2'-bipyridineMethyl groups at the 4-positionsDifferent electronic properties
6,6'-Dimethyl-2,2'-bipyridineMethyl groups at the 6-positionsSimilar steric effects; distinct properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves a Suzuki-Miyaura coupling between halogenated pyridine derivatives and boronic esters, followed by esterification. Key steps include:

  • Coupling Reaction : Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere at 80–100°C .
  • Esterification : Methanol and acid catalysts (e.g., H₂SO₄) to introduce the methyl ester group .
  • Optimization : Yields improve with strict control of temperature, solvent purity (e.g., THF or DMF), and stoichiometric ratios of reactants .
    • Data Table :
StepReactantsCatalyst/ConditionsYield Range
Coupling2-Bromo-5-methylpyridine, Boronic esterPd(PPh₃)₄, 80°C, THF60–75%
EsterificationCarboxylic acid intermediate, MeOHH₂SO₄, reflux85–90%

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and methyl/ester group positions. The methyl group at C6 shows a singlet (~δ 2.5 ppm), while ester carbonyl appears at ~δ 165 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (MW ≈ 228.23 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing planarity of the bipyridine core and bond angles (e.g., C-C-N ≈ 117°) .

Q. How does the bipyridine framework influence the compound's chemical reactivity?

  • Electronic Effects : The nitrogen atoms in pyridine rings act as electron-withdrawing groups, directing electrophilic substitution to the methyl-bearing ring .
  • Coordination Chemistry : The bipyridine moiety chelates transition metals (e.g., Ru, Fe), forming stable complexes for catalytic applications .
  • Solubility : Polar carboxylate and non-polar methyl groups create amphiphilic properties, enhancing solubility in DMSO and moderate solubility in chloroform .

Advanced Research Questions

Q. How do the methyl and carboxylate substituents affect electronic properties and binding affinity in coordination chemistry?

  • Computational Analysis : DFT calculations show the methyl group increases electron density at C6, while the ester group withdraws electrons via resonance. This polarization enhances metal-ligand charge transfer in Ru(II) complexes .
  • Experimental Validation : Cyclic voltammetry of Ru complexes reveals a 0.2 V shift in redox potential compared to unsubstituted bipyridines, indicating stronger π-backbonding .
  • Data Contradiction : Some studies report reduced stability in aqueous media due to ester hydrolysis, conflicting with claims of enhanced hydrophobicity .

Q. What experimental strategies elucidate the mechanism of enzyme inhibition by this compound?

  • Kinetic Studies : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) against serine proteases. Competitive inhibition is observed with Kᵢ ≈ 5 µM .
  • X-ray Crystallography : Co-crystallization with trypsin reveals hydrogen bonding between the carboxylate group and active-site residues (e.g., Ser195) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH ≈ -12 kcal/mol) and entropy changes, suggesting hydrophobic interactions dominate .

Q. How can computational methods predict biological interactions, and how do these compare to empirical data?

  • Molecular Docking : AutoDock Vina simulations predict binding poses in kinase targets (e.g., EGFR) with RMSD < 2.0 Å compared to crystallographic data .
  • MD Simulations : 100-ns trajectories show stable hydrogen bonds with ATP-binding sites but underestimate solvation effects observed in vitro .
  • Limitations : False positives arise in docking due to rigid receptor models; ensemble docking improves accuracy by accounting for protein flexibility .

Methodological Considerations

  • Contradiction Resolution : Conflicting data on hydrolysis stability can be addressed by kinetic studies under varying pH and temperature.
  • Advanced Synthesis : For deuterated analogs, replace methanol with CD₃OD in esterification and monitor via ²H NMR .

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